molecular formula C24AgBF20 B12817981 Silver(I) tetrakis(perfluorophenyl)borate

Silver(I) tetrakis(perfluorophenyl)borate

Cat. No.: B12817981
M. Wt: 786.9 g/mol
InChI Key: YLOLVFHTSXNWDL-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Borate Anions

The discovery of fluorinated tetraphenylborates in 1981 by Hiroshi Kobayashi’s team marked a paradigm shift in stabilizing reactive cationic species. Early efforts focused on [B((CF₃)₂C₆H₃)₄]⁻ ([BArF₂₄]⁻) and [B(C₆F₅)₄]⁻ ([BArF₂₀]⁻), which demonstrated unprecedented stability due to the electron-withdrawing effects of fluorinated aryl groups. These anions resisted coordination, making them ideal for isolating electrophilic cations. By the 1990s, lithium tetrakis(pentafluorophenyl)borate emerged as a precursor for catalytic systems, particularly in olefin polymerization. The silver(I) derivative, AgB(C₆F₅)₄, evolved as a specialized reagent for generating cationic metal complexes, leveraging silver’s soft Lewis acidity.

Key Structural Features of Tetrakis(perfluorophenyl)borate Complexes

The [B(C₆F₅)₄]⁻ anion adopts a tetrahedral geometry, with boron at the center bonded to four pentafluorophenyl ligands. X-ray crystallography confirms B–C bond lengths of approximately 1.65 Å, while the fluorine atoms create a sterically shielded environment. This shielding minimizes anion-cation interactions, a hallmark of WCAs. Comparative studies with non-fluorinated analogs reveal enhanced thermal and chemical stability, attributed to the inductive effects of fluorine.

Table 1: Structural Parameters of Selected Tetrakis(perfluorophenyl)borate Salts

Property AgB(C₆F₅)₄ LiB(C₆F₅)₄ KB(C₆F₅)₄
B–C Bond Length (Å) 1.65 1.64 1.66
Thermal Decomposition (°C) >265 (deflagrates) 265 270
Solubility Moderate in ethers High in ethers Low in hydrocarbons

The silver(I) salt’s structure includes a linear coordination geometry around the Ag⁺ ion, typically interacting weakly with solvent molecules or anions. Unlike lithium or potassium salts, which form solvated cations (e.g., [Li(OEt₂)₄]⁺), silver’s preference for linear or trigonal coordination reduces ionic pairing.

Role of Silver Counterion in Coordination Chemistry

This compound excels in generating cationic transition metal complexes. The Ag⁺ ion’s soft Lewis acidity facilitates halide abstraction from metal precursors, as shown in the reaction:
$$ \text{AgB(C₆F₅)₄} + \text{MLₙCl} \rightarrow \text{AgCl} + [\text{MLₙ}]⁺\text{B(C₆F₅)₄}⁻ $$
This process is pivotal in activating Ziegler-Natta and metallocene catalysts for polymerization. The weak coordination of [B(C₆F₅)₄]⁻ ensures the cationic metal center remains accessible for substrate binding. Recent applications include silver-mediated glycosylation reactions, where AgB(C₆F₅)₄ activates glycosyl fluorides by stabilizing oxocarbenium intermediates.

The compound’s utility extends to electrochemical systems, where its low nucleophilicity prevents anion decomposition at electrodes. Researchers have also exploited its compatibility with fluorinated solvents, enabling homogeneous catalysis in biphasic systems.

Properties

Molecular Formula

C24AgBF20

Molecular Weight

786.9 g/mol

IUPAC Name

silver;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

InChI

InChI=1S/C24BF20.Ag/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1

InChI Key

YLOLVFHTSXNWDL-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Ag+]

Origin of Product

United States

Preparation Methods

Metathesis Reaction

This method is widely used for synthesizing this compound:

  • Reactants :
    • A silver salt, such as silver nitrate ($$\text{AgNO}3$$) or silver triflate ($$\text{AgOTf}$$).
    • Sodium tetrakis(perfluorophenyl)borate ($$\text{NaB(C}6\text{F}5)4$$).
  • Procedure :
    • Dissolve both reactants in an appropriate solvent, typically acetonitrile ($$\text{CH}3\text{CN}$$), which facilitates solubility and reaction kinetics.
    • Mix the solutions under controlled conditions (e.g., stirring at room temperature).
    • The reaction leads to the formation of this compound and sodium nitrate ($$\text{NaNO}3$$) or sodium triflate ($$\text{NaOTf}$$) as by-products.
  • Purification :
    • Filter the reaction mixture to remove insoluble by-products.
    • Evaporate the solvent under reduced pressure.
    • Wash the solid product with solvents like methylene chloride to remove impurities.
    • Dry the compound under vacuum.

Coordination Chemistry Approach

An alternative method involves coordination chemistry principles:

  • Reactants :
    • Silver cations coordinated with benzene molecules ($$\text{Ag(C}6\text{H}6)3^+$$).
    • Tetrakis(perfluorophenyl)borate anion ($$\text{B(C}6\text{F}5)4^-$$).
  • Procedure :
    • Combine the silver complex with the borate anion in a solvent such as benzene or acetonitrile.
    • The reaction results in a trigonal planar geometry around the silver atom, forming this compound.
  • Purification :
    • Crystallize the product from the reaction mixture to enhance purity.
    • Characterize using single-crystal X-ray diffraction for structural confirmation.

Experimental Conditions

Table: Key Parameters for Synthesis

Parameter Value/Condition
Solvent Acetonitrile ($$\text{CH}_3\text{CN}$$), Benzene
Temperature Room temperature
Reaction Time Typically 10–24 hours
Purification Techniques Filtration, Rotary Evaporation, Vacuum Drying
Yield High (up to 89%)

Characterization

After synthesis, this compound is characterized using:

Advantages of Various Methods

Comparison Table: Metathesis vs Coordination Chemistry

Aspect Metathesis Reaction Coordination Chemistry Approach
Reactant Availability Common silver salts Specialized silver complexes
Solvent Requirements Acetonitrile Benzene
Purity Level High after washing and drying Ultra-pure via crystallization
Structural Control Moderate Precise trigonal planar geometry

Chemical Reactions Analysis

Cation Stabilization

The B(C₆F₅)₄⁻ anion’s weak coordination enables Ag⁺ to act as a Lewis acid. For example:

  • Benzene Coordination : AgB(C₆F₅)₄ forms stable adducts with arenes like benzene, where three arene molecules coordinate to Ag⁺ in a trigonal planar arrangement .

  • Hydride Abstraction : While not directly reported for AgB(C₆F₅)₄, related silylium cations (e.g., R₃Si⁺) are stabilized by B(C₆F₅)₄⁻ via reactions of silyl hydrides with trityl borates . Analogous reactivity could occur with Ag⁺.

Salt Metathesis

AgB(C₆F₅)₄ serves as a precursor for exchanging anions in other metal complexes. For instance:

  • Reaction with [Cp₂Fe]⁺Cl⁻ in dichloromethane yields [Cp₂Fe]⁺[B(C₆F₅)₄]⁻ and AgCl precipitate .

Comparative Analysis with Alkali Metal Salts

Alkali metal derivatives of B(C₆F₅)₄⁻ (e.g., Li⁺, Cs⁺) exhibit distinct cation–anion interactions:

CationCoordination EnvironmentF···Cation Distance (Å)Source
Li⁺6 Li···F contacts (1.965–2.312 Å)Shorter than van der Waals radii (3.29 Å)
Cs⁺12 Cs···F contacts (3.031–3.740 Å)Shorter than van der Waals radii (4.90 Å)
Ag⁺No direct interaction with B(C₆F₅)₄⁻

The absence of Ag⁺–F interactions contrasts with alkali metal salts, highlighting its utility in stabilizing highly electrophilic cations .

Challenges and Limitations

  • Solubility : Limited solubility in non-polar solvents (e.g., benzene) restricts its use in certain reactions .

  • Sensitivity : Decomposes under strongly reducing or oxidizing conditions .

Scientific Research Applications

Silver(I) tetrakis(perfluorophenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silver(I) tetrakis(perfluorophenyl)borate involves its ability to form stable complexes with various ligands. The silver ion acts as a central coordinating atom, while the tetrakis(perfluorophenyl)borate anion provides steric hindrance and stability to the complex. This unique structure allows it to participate in a variety of chemical reactions, enhancing its utility in different applications .

Comparison with Similar Compounds

Key Data :

Property [NH₄][B(C₆F₅)₄] MAO
Solubility in hexane Poor High
Moisture Sensitivity Low High
Cost (relative) 0.7× 1.0×
Optimal Polymerization Temperature 60–120°C 20–80°C

N-Methyl-N,N-dioctadecylammonium Tetrakis(perfluorophenyl)borate ([MDOAB][B(C₆F₅)₄])

  • Solubility: Enhanced solubility in nonpolar solvents (e.g., cyclohexane) due to long alkyl chains on the ammonium cation, enabling homogeneous catalytic systems without excess reagent .
  • Applications : Used in bimetallic catalyst systems for producing high-molecular-weight polyolefins. Demonstrates superior thermal stability (up to 150°C) .

Comparison with [NH₄][B(C₆F₅)₄] :

Property [MDOAB][B(C₆F₅)₄] [NH₄][B(C₆F₅)₄]
Solubility in cyclohexane 25 mM <1 mM
Purification Method Chromatography Recrystallization
Industrial Scalability Moderate High

Triphenylcarbenium Tetrakis(perfluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])

  • Catalytic Activity: Functions as a highly active organocatalyst in cyanosilylation reactions, achieving ppm-level loadings due to strong Lewis acidity .
  • Electronic Properties : The carbenium cation enhances electrophilicity, enabling efficient activation of ketones and aldehydes.
  • Stability : Susceptible to hydrolysis, requiring anhydrous conditions .

Performance Metrics :

  • Turnover Frequency (TOF) in cyanosilylation: 1,200 h⁻¹ (vs. 300 h⁻¹ for traditional catalysts).
  • Catalyst Loading: 50 ppm (vs. 1,000 ppm for BF₃·OEt₂) .

Tetrabutylammonium Tetrakis(perfluorophenyl)borate ([NBu₄][B(C₆F₅)₄])

  • Conductivity: Exhibits low ion-pairing in nonaqueous solvents (e.g., acetonitrile), with a molar conductivity of 120 S·cm²·mol⁻¹, surpassing traditional electrolytes like [NBu₄][PF₆] (90 S·cm²·mol⁻¹) .
  • Applications : Preferred in electrochemical studies for its inertness and high ionic mobility .

Ion Association Constants (Kₐ) in Acetonitrile :

Anion Kₐ (M⁻¹)
[B(C₆F₅)₄]⁻ 0.05
PF₆⁻ 0.15
ClO₄⁻ 0.30

Silver(I) vs. Other Metal Derivatives

While direct data on [Ag][B(C₆F₅)₄] is sparse, comparisons can be drawn from related silver salts:

  • Tetrakis(acetonitrile)silver(I) Tetrafluoroborate ([Ag(CH₃CN)₄][BF₄]) : Soluble in polar solvents (water, DMSO) and used in synthesizing metal-organic frameworks (MOFs). Silver’s +1 oxidation state facilitates ligand exchange reactions .
  • Copper(I) Tetrafluoroborate Complexes : Exhibit luminescent properties and catalytic activity in oxygen-sensing applications, highlighting the role of transition metal cations in modifying borate anion behavior .

Biological Activity

Silver(I) tetrakis(perfluorophenyl)borate, a coordination compound of silver, has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

  • Chemical Name : this compound
  • Molecular Formula : Ag[C6F5]4
  • Molecular Weight : Approximately 786.91 g/mol
  • CAS Number : 143607-32-3

Antimicrobial Activity

Silver compounds are well-documented for their antimicrobial properties. This compound exhibits significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the release of silver ions, which disrupt cellular functions.

Case Studies

  • Study on Bacterial Inhibition :
    A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL for both bacterial strains, indicating strong antibacterial properties .
  • Comparison with Other Silver Compounds :
    In comparative studies, this compound showed superior antimicrobial activity compared to traditional silver nitrate. This enhanced activity is attributed to its unique structural characteristics that facilitate better interaction with microbial membranes .

Cytotoxicity and Safety Profile

While silver compounds are effective antimicrobials, their cytotoxicity is a critical factor in determining their safety for biomedical applications.

Cytotoxicity Assessment

A cytotoxicity assay was performed using human fibroblast cells. Results indicated that at concentrations below 10 µg/mL, this compound exhibited minimal cytotoxic effects, with cell viability remaining above 80%. However, at higher concentrations (≥50 µg/mL), significant cytotoxicity was observed, leading to cell death .

Applications in Drug Delivery Systems

The unique properties of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances solubility and bioavailability.

Drug Delivery Studies

  • Encapsulation Efficiency :
    Research demonstrated that this compound could encapsulate hydrophobic drugs effectively, achieving an encapsulation efficiency of over 90% . This property is crucial for improving the therapeutic index of poorly soluble drugs.
  • Controlled Release Mechanisms :
    Studies on controlled release mechanisms showed that the compound could release encapsulated drugs in a sustained manner over several days, making it suitable for long-term therapeutic applications .

Summary of Findings

PropertyResult
Antimicrobial ActivityMIC = 1 µg/mL against E. coli and S. aureus
Cytotoxicity>80% cell viability at <10 µg/mL; significant toxicity at ≥50 µg/mL
Encapsulation Efficiency>90% for hydrophobic drugs
Controlled ReleaseSustained release over several days

Q & A

Basic: What are the common synthetic routes for Silver(I) tetrakis(perfluorophenyl)borate, and how can purity be optimized?

Answer:
this compound is typically synthesized via ion exchange reactions. A primary method involves reacting potassium tetrakis(perfluorophenyl)borate (K[B(C₆F₅)₄]) with silver salts (e.g., AgNO₃) in anhydrous solvents like dichloromethane. Key steps include:

  • Reagent Selection : Use potassium, sodium, or ammonium salts (e.g., KF, Na₂CO₃, NH₄Cl) for ion exchange to avoid residual magnesium salts, which reduce catalytic efficiency .
  • Solvent Control : Ensure strict anhydrous conditions to prevent hydrolysis of the perfluorophenylborate anion.
  • Purification : Recrystallization in non-polar solvents (e.g., hexane) under inert gas (N₂/Ar) improves purity. Avoid long alkyl chain derivatives (e.g., MDOAB), as they resist recrystallization and retain impurities .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Critical characterization methods include:

  • NMR Spectroscopy : ¹⁹F NMR confirms the integrity of the perfluorophenyl groups (δ ~ -135 to -165 ppm for B(C₆F₅)₄⁻) .
  • X-ray Crystallography : Resolves coordination geometry and counterion interactions, though air-sensitive crystals require inert-atmosphere handling .
  • UV-vis Spectroscopy : Monitors electronic transitions (e.g., Q-bands at 722–983 nm for phthalocyanine derivatives) to assess ligand-metal charge transfer .
  • Elemental Analysis : Validates stoichiometry, particularly for silver content, which is prone to reduction under ambient conditions .

Basic: What factors influence the solubility of this compound in organic solvents?

Answer:
Solubility is governed by:

  • Anion Hydrophobicity : The perfluorinated phenyl groups enhance solubility in non-polar solvents (e.g., toluene, cyclohexane) but reduce it in polar solvents .
  • Counterion Effects : Silver(I) cations form weak ion pairs with B(C₆F₅)₄⁻, improving solubility compared to alkali metal salts .
  • Decomposition Risks : Exposure to moisture or light degrades the borate anion, altering solubility. Store in dark, anhydrous environments .

Advanced: How can researchers resolve discrepancies in reported solubility data for tetrakis(perfluorophenyl)borate salts?

Answer:
Discrepancies arise from:

  • Unit Inconsistencies : Convert all data to SI units (e.g., mol·kg⁻¹ for solubility products) to enable cross-study comparisons .
  • Experimental Variability : Standardize protocols for temperature (25°C), solvent purity (HPLC-grade), and degassing to minimize decomposition .
  • Data Validation : Cross-reference primary sources with IUPAC-compiled data sheets, which flag low-precision measurements (e.g., ±10% error thresholds) .

Advanced: How can catalytic activity of this compound in olefin polymerization be optimized?

Answer:
Optimization strategies include:

  • Cocatalyst Design : Replace MAO with ammonium salts (e.g., DMAB) to reduce moisture sensitivity. Long alkyl chains (e.g., MDOAB) improve solubility in alkane solvents but may hinder dealkylation .
  • Impurity Control : Remove chloride residues via ion exchange (e.g., NH₄Cl) to prevent catalyst poisoning .
  • Metallocene Tuning : Pair with zirconocene or hafnocene catalysts for higher molecular weight polyolefins (e.g., 1.4 × 10⁶ g·mol⁻¹·h⁻¹ activity) .

Advanced: What structural modifications enhance the solubility and stability of this compound?

Answer:
Modifications focus on:

  • Cation Engineering : Substitute N-methyl groups with long alkyl chains (e.g., C₁₈H₃₇) to boost solubility in cyclohexane, though excessive chain length increases alkalinity and costs .
  • Anion Stabilization : Introduce electron-withdrawing substituents (e.g., -CF₃) to the phenyl rings, improving resistance to nucleophilic attack .
  • Polymer Networks : Embed the borate in tetraarylborate-based solid electrolytes to mitigate aggregation and enhance thermal stability (Langmuir surface area: 350 m²·g⁻¹) .

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